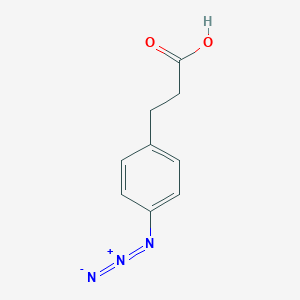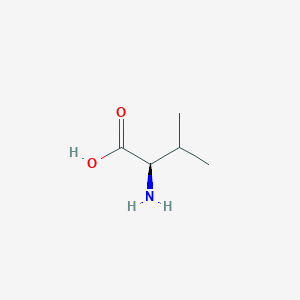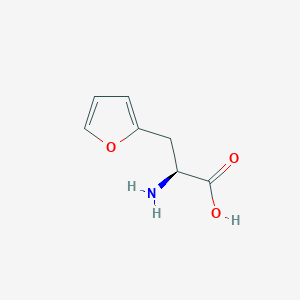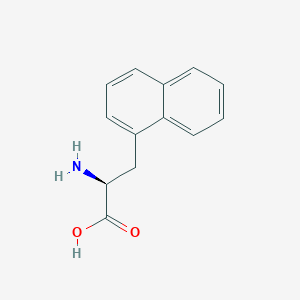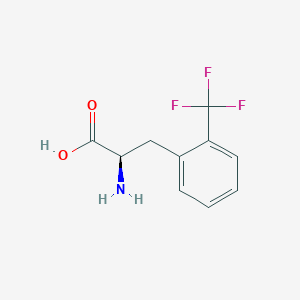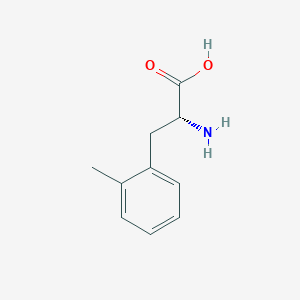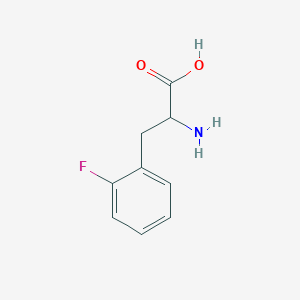
2-Fluoro-dl-phenylalanine
Overview
Description
2-Fluorophenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes . It is a toxic antimetabolite, a racemic mixture of a substituted (halogenated) benzoyl D and L phenylalanine with potential use in antiviral and antimicrobial drug development .
Synthesis Analysis
The synthesis of 2-Fluoro-dl-phenylalanine involves multiple steps . The literature suggests various synthetic approaches to prepare ᴅ- or ʟ-fluorinated phenylalanines and their pharmaceutical applications with a focus on published synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of ᴅ-or ʟ-phenylalanines .Physical And Chemical Properties Analysis
2-Fluoro-dl-phenylalanine is a white to off-white powder . It has a molecular weight of 183.18 .Scientific Research Applications
Chromatographic Separation Techniques : 2-Fluoro-dl-phenylalanine has been used in studies focusing on chromatographic separation. One study explored its simultaneous separation with other isomers using ligand-exchange micellar electrokinetic capillary chromatography (Chen, Lin, Uchiyama, & Hobo, 1998).
Genetic and Biochemical Studies in Yeasts : This compound has been instrumental in genetic and biochemical research, especially in yeasts like Saccharomyces cerevisiae. Studies have isolated mutants resistant to 2-Fluoro-dl-phenylalanine for various applications, including overproduction of aromatic compounds and studying gene mutations related to amino acid biosynthesis (Fukuda et al., 1991; Akita, Ida, Obata, & Hara, 1990; Fukuda, Watanabe, & Asano, 1990).
Agricultural Applications : Research has been conducted on the effects of 2-Fluoro-dl-phenylalanine on plant growth, particularly in Phaseolus vulgaris, demonstrating its potential in agricultural studies (Walton, 1966).
Molecular and Enzymatic Studies : There have been studies on the structural relationships among derivatives of 2-Fluoro-dl-phenylalanine, particularly in the context of enzymatic activity and inhibition, providing insights into the molecular interactions and enzymatic mechanisms (Otani & Briley, 1982; Hawtrey et al., 2008).
Biomedical Applications : 2-Fluoro-dl-phenylalanine has been used in cancer research, particularly in studying the growth and biochemistry of tumors in mice, thus contributing to the understanding of cancer treatments (Maclean & Huber, 1971).
Protein Engineering : This compound has also been used in protein engineering, specifically in the site-directed incorporation of amino acid analogs in Escherichia coli, expanding the genetic code for novel biochemical and biophysical studies (Furter, 1998).
Molecular Probes and Biochemical Assays : In some studies, 2-Fluoro-dl-phenylalanine has been used to enhance the quenching effect in molecular probes, thereby improving the performance of these probes in biochemical assays and cellular studies (Ren et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-dl-phenylalanine, a derivative of phenylalanine, primarily targets the L-type amino acid transporters . These transporters are responsible for the uptake of large neutral amino acids, including phenylalanine, into cells . The compound’s interaction with these transporters is crucial for its incorporation into cells and its subsequent effects.
Mode of Action
The mode of action of 2-Fluoro-dl-phenylalanine involves its interaction with its primary targets, the L-type amino acid transporters. The compound is taken up by these transporters into cells, where it can exert its effects . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Biochemical Pathways
Once inside the cells, 2-Fluoro-dl-phenylalanine can affect various biochemical pathways. It has been found to play an important role as potential enzyme inhibitors as well as therapeutic agents . Moreover, it modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-dl-phenylalanine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolically stable . It is incorporated into proteins, increasing their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . The pharmacokinetics of 2-Fluoro-dl-phenylalanine has been studied using positron emission tomography (PET) with 4-10B-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA), a radiolabeled analogue of the compound .
Result of Action
The molecular and cellular effects of 2-Fluoro-dl-phenylalanine’s action are diverse. It has been found to have considerable industrial and pharmaceutical applications . It has played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, it has been used in topography imaging of tumor ecosystems using PET .
Action Environment
The action, efficacy, and stability of 2-Fluoro-dl-phenylalanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its targets
properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313097 | |
| Record name | DL-2-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-dl-phenylalanine | |
CAS RN |
2629-55-2, 325-69-9, 35175-89-4 | |
| Record name | DL-2-Fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-(2-Fluorophenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-2-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-3-(2-fluorophenyl)alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





